molecular formula C7H3Cl3F2 B13102656 1,2,4-Trichloro-5-(difluoromethyl)benzene

1,2,4-Trichloro-5-(difluoromethyl)benzene

Cat. No.: B13102656
M. Wt: 231.4 g/mol
InChI Key: YVWBBRCBOUVFPJ-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-5-(difluoromethyl)benzene is an organochlorine compound that belongs to the class of aromatic compounds It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Trichloro-5-(difluoromethyl)benzene typically involves the chlorination of 1,2,4-trichlorobenzene followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired substitution reactions occur efficiently.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate catalysts. The difluoromethylation step can be achieved using reagents such as difluoromethyl halides under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trichloro-5-(difluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reaction conditions typically involve solvents like ethanol or water and may require heating.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: Products include partially or fully dechlorinated benzene derivatives.

Scientific Research Applications

1,2,4-Trichloro-5-(difluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized as a solvent and in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-5-(difluoromethyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications in the structure and function of these biomolecules, potentially resulting in biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trichlorobenzene: A similar compound with three chlorine atoms but lacking the difluoromethyl group.

    1,2,4-Trichloro-5-methylbenzene: A compound with a methyl group instead of a difluoromethyl group.

    1,2,4-Trichloro-5-(trifluoromethyl)benzene: A compound with a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

1,2,4-Trichloro-5-(difluoromethyl)benzene is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties and reactivity. The difluoromethyl group can influence the compound’s electronic properties, making it useful in specific chemical reactions and applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C7H3Cl3F2

Molecular Weight

231.4 g/mol

IUPAC Name

1,2,4-trichloro-5-(difluoromethyl)benzene

InChI

InChI=1S/C7H3Cl3F2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,7H

InChI Key

YVWBBRCBOUVFPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(F)F

Origin of Product

United States

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